5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family
Mechanism of Action
Target of Action
The primary targets of 5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, survival, and differentiation, making them important targets for anticancer therapies .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as cell growth and division .
Biochemical Pathways
The compound affects various biochemical pathways associated with its targets. For instance, it can interfere with the signaling pathways of tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The disruption of these pathways can lead to downstream effects such as the inhibition of cell proliferation and induction of cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of cell death . These effects are primarily due to the compound’s interaction with its targets and the subsequent disruption of associated biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s worth noting that factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of many compounds.
Biochemical Analysis
Biochemical Properties
5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, derivatives of pyrido[2,3-d]pyrimidine, including this compound, have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions are essential for regulating cell growth, proliferation, and survival.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth and survival . Additionally, it affects gene expression by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes, thereby promoting apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it binds to the ATP-binding site of PI3K, inhibiting its activity and subsequently blocking the downstream signaling pathways . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biochemical properties, which could impact its overall efficacy and safety in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration and localization . Additionally, binding proteins, such as serum albumin, facilitate its distribution within the bloodstream, ensuring its delivery to target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These localization patterns influence the compound’s biochemical properties and its overall therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The reaction conditions can be adjusted to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution: The substitution of the methylsulfanyl group with other functional groups, such as benzylamine (BnNH2), after prior oxidation.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide (MeONa) in butanol (BuOH) for cyclization reactions.
Major Products
Pyrido[2,3-d]pyrimidin-5-ones: Formed through cyclization reactions.
Pyrido[2,3-d]pyrimidin-7-ones: Formed under specific reaction conditions.
Scientific Research Applications
5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: Similar in structure but differ in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazines: Another class of heterocyclic compounds with different biological activities.
Uniqueness
5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups and the ability to undergo selective chemical reactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-methyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-11-6-5(4(12)2-3-9-6)7(13)10-8(11)14/h2-3H,1H3,(H,9,12)(H,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECQUZPRRHLKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C=CN2)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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